1-methyl-2-morpholino-1H-indole-3-carbonitrile

Vue d'ensemble

Description

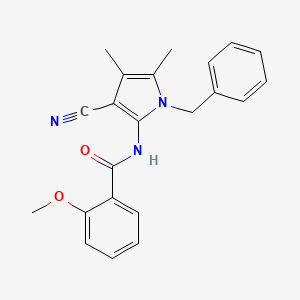

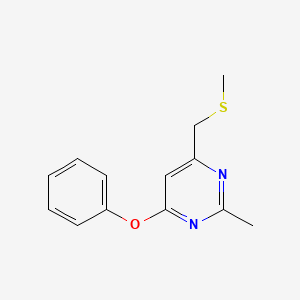

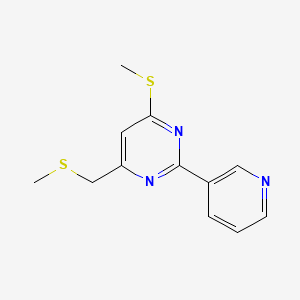

“1-methyl-2-morpholino-1H-indole-3-carbonitrile” is a chemical compound with the molecular formula C14H15N3O . It is a derivative of indole, which is a heterocyclic compound that is widely used in the synthesis of active molecules .

Synthesis Analysis

The synthesis of indole derivatives, such as “1-methyl-2-morpholino-1H-indole-3-carbonitrile”, often involves multicomponent reactions (MCRs). These are one-step, convergent, and sustainable strategies where more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

The molecular structure of “1-methyl-2-morpholino-1H-indole-3-carbonitrile” is based on the indole scaffold, which is a common structure in many biologically active molecules . The specific structure of this compound includes a morpholino group and a carbonitrile group attached to the indole ring .Chemical Reactions Analysis

Indole derivatives, including “1-methyl-2-morpholino-1H-indole-3-carbonitrile”, are often used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Applications De Recherche Scientifique

Multicomponent Reactions (MCRs)

1-methyl-2-morpholino-1H-indole-3-carbonitrile (referred to as 1-MMI hereafter) plays a crucial role in multicomponent reactions (MCRs). These reactions involve combining more than two starting materials through covalent bonds to yield a single product. Here’s why 1-MMI is significant in this context:

- Biologically Active Structures : 1-MMI and its derivatives serve as essential chemical precursors for generating biologically active compounds. They contribute to the synthesis of pharmaceutically interesting scaffolds .

Nitroolefins and -Nitroalcohols

1-MMI serves as a reactant for the preparation of nitroolefins and -nitroalcohols via microwave- or ultrasound-assisted Henry reactions. These compounds have diverse applications in organic synthesis .

Quinolinones via Ugi Reaction

In the three-component Ugi reaction, 1-MMI participates as a reactant for the synthesis of quinolinones. Quinolinones are versatile heterocyclic compounds with various biological activities .

-Ketoamides as Dengue Virus Inhibitors

1-MMI derivatives are also involved in the synthesis of -ketoamides, which act as inhibitors of the Dengue virus. These compounds hold promise for antiviral drug development .

Indole Derivatives in Natural Products

The indole nucleus, found in 1-MMI, appears in many natural products. Indole derivatives exhibit diverse biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, and anti-HIV properties .

Sonogashira Cross-Coupling Reactions

The compound methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate (a useful synthon) can be prepared from 1-MMI. It serves as a key reactant in Sonogashira cross-coupling reactions, enabling the construction of complex organic molecules .

Orientations Futures

Mécanisme D'action

Target of Action

1-Methyl-2-morpholino-1H-indole-3-carbonitrile is a derivative of the indole family . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

1-methyl-2-morpholin-4-ylindole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-16-13-5-3-2-4-11(13)12(10-15)14(16)17-6-8-18-9-7-17/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCXQAQJAXOWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1N3CCOCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327502 | |

| Record name | 1-methyl-2-morpholin-4-ylindole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665799 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-methyl-2-morpholino-1H-indole-3-carbonitrile | |

CAS RN |

478032-77-8 | |

| Record name | 1-methyl-2-morpholin-4-ylindole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B3140563.png)

![2-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetic acid](/img/structure/B3140570.png)

![1-[(4-Ethylphenyl)methoxy]imidazole](/img/structure/B3140638.png)

![3-{[(4-methoxyphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3140643.png)